3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide
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Overview
Description
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic organic compound characterized by the presence of dichloro, methoxy, and morpholinyl functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and 4-morpholin-4-ylphenylamine.
Amide Bond Formation: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-morpholin-4-ylphenylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the amide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or acids .
Scientific Research Applications
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-methoxy-N-(phenylmethoxy)benzamide
- 3,5-dichloro-4-methoxy-N-[(4-methylphenyl)methyl]benzamide
- 3,5-dichloro-4-methoxy-N-[(2-methylphenyl)methyl]benzamide
Comparison
Compared to these similar compounds, 3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide is unique due to the presence of the morpholinyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-17-15(19)10-12(11-16(17)20)18(23)21-13-2-4-14(5-3-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIUGLTMOVQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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